2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide
Description
Properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-16-7-3-5-13-11(15)9-14-6-2-4-10(12)8-14/h10H,2-9,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHZPDHRMLCIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Formation of the piperidine ring with the amino substitution.
- Introduction of the acetamide group via amide bond formation.
- Attachment of the 3-methoxypropyl side chain to the amide nitrogen.
Key synthetic transformations include amide coupling reactions, reduction of azide groups to amines, and protection/deprotection of functional groups to ensure selectivity.
Preparation of the Piperidine Intermediate
The 3-aminopiperidin-1-yl moiety is often prepared by reduction of azide precursors or by nucleophilic substitution on piperidine derivatives:
Azide Reduction : An azide group on the piperidine ring can be reduced to the corresponding amine using phosphine reagents such as triphenylphosphine or via catalytic hydrogenation with palladium on charcoal under mild conditions (0–80 °C) in solvents like ethyl acetate or alcohols.
Protection Strategies : Amino groups are frequently protected during synthesis to avoid side reactions. Protecting groups such as tert-butoxycarbonyl (Boc) are commonly used and later removed under acidic conditions (e.g., 4 M HCl in dioxane).
Amide Bond Formation
The key step in synthesizing 2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide is the formation of the amide bond between the acetic acid derivative and the 3-methoxypropylamine:
Coupling Reagents : Carbodiimides such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or similar coupling agents facilitate the formation of amide bonds in solvents like N,N-dimethylformamide (DMF) or dichloromethane.
Reaction Conditions : The reaction is typically carried out under nitrogen atmosphere at room temperature or slightly elevated temperatures for 16 hours to ensure completion.
Bases and Additives : Tertiary organic bases (e.g., triethylamine) or additives like 1-hydroxybenzotriazole (HOBt) are often used to improve yield and reduce side reactions.
Introduction of the 3-Methoxypropyl Side Chain
The N-(3-methoxypropyl) substituent is introduced by reacting the amine with 3-methoxypropyl halides or via nucleophilic substitution:
Alkylation : The amide nitrogen can be alkylated with 3-methoxypropyl bromide or chloride under basic conditions.
Alternative Routes : Direct coupling of 3-methoxypropylamine with the acetic acid derivative can also be employed to form the amide directly, avoiding separate alkylation steps.
Protection and Deprotection of Functional Groups
To prevent unwanted reactions, protecting groups are used for hydroxy, amino, and carboxy groups during intermediate steps:
| Functional Group | Common Protecting Groups | Deprotection Conditions |
|---|---|---|
| Hydroxy | Trimethylsilyl, acetyl, benzoyl, benzyl | Acidic or basic hydrolysis |
| Amino | Boc (tert-butoxycarbonyl), phthalyl | Acidic cleavage (e.g., HCl/dioxane) |
| Carboxy | Methyl, ethyl, tert-butyl esters | Acidic or basic hydrolysis |
These groups are removed after key transformations to yield the free functional groups necessary for biological activity.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Azide reduction | Triphenylphosphine, THF, 0–110 °C or Pd/C, H2 | Conversion of azide to amine on piperidine |
| 2 | Amide coupling | EDC, HOBt, DMF, RT, N-tertiary base | Formation of acetamide bond |
| 3 | Alkylation or amide formation | 3-methoxypropyl halide or amine, base, solvent | Introduction of 3-methoxypropyl group |
| 4 | Deprotection | Acidic conditions (e.g., HCl in dioxane) | Removal of protecting groups |
Research Findings and Optimization
Solvent Choice : Polar aprotic solvents like DMF and dioxane are preferred for coupling due to their ability to dissolve both reactants and reagents effectively.
Temperature Control : Mild temperatures (20–40 °C) are optimal to avoid decomposition and side reactions during coupling and reduction steps.
Catalysts : Use of palladium on charcoal for hydrogenation is effective for azide reduction with minimal over-reduction.
Yield Considerations : Protecting group strategies and choice of coupling reagents significantly affect overall yield and purity. Reactions are often repeated or optimized to maximize product isolation.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Conditions/Agents | Notes |
|---|---|---|
| Azide Reduction | Triphenylphosphine in THF or Pd/C hydrogenation | 0–80 °C, mild conditions |
| Amide Coupling | EDC/HOBt in DMF, RT, tertiary base | 16 h reaction time |
| Alkylation (if used) | 3-methoxypropyl bromide/chloride, base, solvent | Avoid excess base to prevent side reactions |
| Protecting Groups | Boc for amines; methyl/ethyl esters for acids | Removed by acid treatment post-reaction |
| Solvents | DMF, dioxane, methanol, ethanol | Selected based on solubility and reaction compatibility |
Chemical Reactions Analysis
Types of Reactions
2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxypropyl groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pharmacological and Physicochemical Implications
- Aminopiperidine vs. In contrast, compounds like 40005 and 47 rely on aromatic or sulfonyl groups for activity, which may prioritize hydrophobic interactions.
- Methoxypropyl Chain: The 3-methoxypropyl substituent is shared with compounds in and , suggesting a role in modulating lipophilicity and metabolic stability. However, its combination with aminopiperidine in the target compound is unique.
- Heterocyclic Modifications: Derivatives with quinazoline-sulfonyl (e.g., 38 ) or benzothiazole-sulfonyl (e.g., 47 ) groups exhibit pronounced anti-cancer or antimicrobial activities, likely due to enhanced electron-deficient character and target affinity. The absence of such groups in the target compound implies divergent mechanisms of action.
Biological Activity
2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide is a synthetic organic compound that has garnered significant interest in biological research due to its potential therapeutic applications. This compound features a piperidine ring, an acetamide group, and a methoxypropyl side chain, which contribute to its unique chemical properties and biological activities.
Chemical Structure and Properties
The molecular structure of 2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide can be represented as follows:
- Molecular Formula : C12H20N2O2
- Molecular Weight : 224.30 g/mol
The compound's structure allows for various interactions with biological macromolecules, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The mechanism of action involves binding to these targets, which may modulate their activity and influence various biochemical pathways. For instance, it has been hypothesized that the compound may act as a ligand in receptor binding studies, potentially affecting neurotransmitter systems involved in neurological disorders.
Biological Activity Overview
Research has shown that 2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, which could be beneficial in treating conditions characterized by abnormal enzyme activity.
- Receptor Binding : The compound has been investigated for its ability to bind to various receptors, indicating potential use in pharmacotherapy targeting neurological and psychiatric disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide:
- Antioxidant Activity : A study on acetamide derivatives demonstrated that compounds with similar structures showed significant antioxidant properties, suggesting potential neuroprotective effects .
- Therapeutic Potential : Research into piperidine derivatives has indicated that modifications similar to those in 2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide can enhance the therapeutic profile for treating pain and inflammation .
- Kinase Inhibition : The compound's structural features may allow it to act as a kinase inhibitor, which is crucial for developing treatments for cancers and other diseases linked to dysregulated kinase activity .
Comparative Analysis
To better understand the uniqueness of 2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide, a comparison with other related compounds can be insightful:
| Compound Name | Structure Similarity | Biological Activity | Potential Applications |
|---|---|---|---|
| Compound A | Moderate | Enzyme Inhibition | Neurological Disorders |
| Compound B | High | Antioxidant | Neuroprotection |
| Compound C | Low | Receptor Binding | Pain Management |
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-(3-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide?
Answer:
The synthesis typically involves coupling 3-aminopiperidine with a reactive acetamide derivative (e.g., N-(3-methoxypropyl)chloroacetamide) in the presence of a coupling agent such as oxalyl chloride or EDCI. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used under anhydrous conditions at 0–25°C. Post-reaction purification via column chromatography or recrystallization ensures high purity . Key steps:
Amine Activation: Protonate 3-aminopiperidine with a base (e.g., triethylamine).
Nucleophilic Substitution: React with the acetamide derivative.
Workup: Neutralize, extract, and purify.
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy (1H/13C): Assign peaks to confirm the piperidine ring, methoxypropyl chain, and acetamide linkage. Aromatic protons (if present) and amine protons are diagnostic .
- Mass Spectrometry (MS): ESI-MS or HRMS verifies molecular weight (e.g., [M+H]+ ion).
- HPLC: Reverse-phase C18 columns with UV detection (λ ≈ 210–260 nm) assess purity (>95%) .
Advanced: How can synthetic yield be optimized while minimizing side products?
Answer:
- Design of Experiments (DoE): Use factorial designs to test variables: solvent polarity (THF vs. DCM), temperature (0°C vs. RT), and stoichiometry (1:1 to 1:1.2 amine:electrophile ratio) .
- In Situ Monitoring: Track reaction progress via TLC or inline IR spectroscopy.
- Byproduct Mitigation: Add molecular sieves to scavenge water (prevents hydrolysis of intermediates) .
Advanced: How to resolve contradictions in NMR data (e.g., unexpected splitting or integration)?
Answer:
- Dynamic Effects: Check for restricted rotation in the acetamide group (e.g., variable-temperature NMR to observe coalescence).
- Impurity Analysis: Compare with LC-MS to identify byproducts (e.g., unreacted starting materials).
- Computational Validation: Use DFT-based NMR prediction tools (e.g., ACD/Labs or Gaussian) to simulate spectra and assign ambiguous peaks .
Intermediate: What in vitro models are suitable for preliminary bioactivity screening?
Answer:
- Cancer Cell Lines: Test antiproliferative activity against HeLa or MCF-7 cells (MTT assay).
- Enzyme Inhibition: Screen against kinases or proteases (e.g., PI3K or MMP-9) via fluorescence-based assays .
- Dose-Response Curves: Use 0.1–100 µM concentrations, with triplicate measurements.
Advanced: Design a stability study to evaluate degradation under physiological conditions.
Answer:
- Conditions: Incubate at 37°C in PBS (pH 7.4), simulated gastric fluid (pH 2), and liver microsomes (CYP450 metabolism).
- Analytical Tools: Monitor degradation via HPLC-UV at 0, 24, 48, and 72 hours.
- Degradation Pathways: Identify hydrolytic (amide bond cleavage) or oxidative (piperidine ring oxidation) products using LC-MS/MS .
Advanced: How to model the compound’s interaction with a target protein (e.g., GPCRs)?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to predict binding modes. Focus on hydrogen bonds with the acetamide group and hydrophobic interactions with the methoxypropyl chain .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- Validation: Compare with mutagenesis data (e.g., alanine scanning of predicted binding residues).
Advanced: Develop an HPLC method for quantifying the compound in biological matrices.
Answer:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA).
- Detection: UV at 230 nm (optimize λ based on compound’s chromophore) .
- Validation: Assess linearity (1–100 µg/mL), LOD/LOQ, and recovery from spiked plasma samples.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
